molecular formula C10H10O3 B1374424 4-(Oxetan-3-YL)benzoic acid CAS No. 1554650-83-7

4-(Oxetan-3-YL)benzoic acid

Cat. No. B1374424
CAS RN: 1554650-83-7
M. Wt: 178.18 g/mol
InChI Key: ULDXRIXPOPDPMR-UHFFFAOYSA-N
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Description

4-(Oxetan-3-YL)benzoic acid is a chemical compound with the molecular formula C10H10O3 . It is a derivative of benzoic acid, which has an oxetane ring attached to the phenyl group .


Synthesis Analysis

The synthesis of oxetane derivatives, including 4-(Oxetan-3-YL)benzoic acid, has been a subject of numerous studies . The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .


Molecular Structure Analysis

The molecular structure of 4-(Oxetan-3-YL)benzoic acid comprises a four-membered oxetane ring attached to a phenyl group, which is further connected to a carboxylic acid group . The exact molecular weight of this compound is 178.19 g/mol .


Chemical Reactions Analysis

The oxetane ring in 4-(Oxetan-3-YL)benzoic acid is known for its reactivity, particularly its propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

4-(Oxetan-3-YL)benzoic acid is a powder at room temperature . It has a molecular weight of 178.19 g/mol . The compound has a complex structure with a topological polar surface area of 58.6 Ų .

Scientific Research Applications

Life Sciences Research

4-(Oxetan-3-YL)benzoic acid is utilized in life sciences research due to its potential in bioconjugation and as a building block for biologically active compounds. Its oxetane ring, a four-membered heterocycle, is known for its rigidity and ability to act as a hydrogen-bond acceptor, making it valuable in the design of new drugs with improved pharmacokinetic properties .

Material Science

In material science, this compound finds application in the development of novel materials with unique properties. The oxetane ring can impart certain mechanical strengths and chemical resistances when incorporated into polymers or coatings .

Chemical Synthesis

4-(Oxetan-3-YL)benzoic acid serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including ring-opening reactions, which are useful in synthesizing complex molecules .

Chromatography

The compound’s unique structure allows it to be used as a stationary phase modifier in chromatography, aiding in the separation of complex mixtures by altering the retention times of different analytes .

Analytical Chemistry

In analytical chemistry, 4-(Oxetan-3-YL)benzoic acid can be used to synthesize fluorescent probes or reagents due to its reactive oxetane ring, which can form stable complexes with analytical targets .

Medicinal Chemistry

The oxetane moiety is increasingly being explored in medicinal chemistry for its role in drug discovery. It’s being used to create new drug candidates with enhanced metabolic stability and better drug-receptor interactions .

Synthesis of Spirocyclic Compounds

This acid is instrumental in the synthesis of spirocyclic compounds, which are valuable in drug development for their three-dimensional complexity and potential to bind selectively to biological targets .

Development of Bioactive Steroids

The compound is also used in the synthesis of bioactive steroids. Its incorporation into steroid frameworks can lead to compounds with significant biological activities, such as hormone analogs or modulators .

Mechanism of Action

While the specific mechanism of action for 4-(Oxetan-3-YL)benzoic acid is not explicitly mentioned in the search results, oxetanes have been widely adopted in medicinal chemistry programs in recent years due to their improved physicochemical properties .

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(oxetan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-3-1-7(2-4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDXRIXPOPDPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxetan-3-YL)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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